Ethyl 4-Amino-6-fluoronicotinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

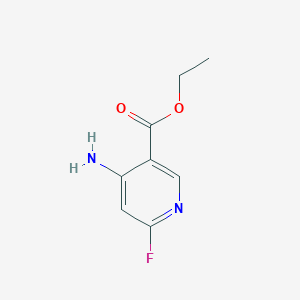

Ethyl 4-Amino-6-fluoronicotinate is a chemical compound with the molecular formula C8H9FN2O2 It is a derivative of nicotinic acid, featuring an amino group at the 4-position and a fluorine atom at the 6-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-Amino-6-fluoronicotinate can be synthesized through several methods. One common approach involves the reaction of 2-chloro-3-fluoro-5-iodopyridin-4-amine with ethyl alcohol in the presence of a palladium catalyst such as [1,1’-bis(diphenylphosphino)ferrocene]dichloropalladium(II) and triethylamine. The reaction is typically carried out under a carbon monoxide atmosphere at elevated temperatures (around 90°C) for an extended period (approximately 40 hours) to yield the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The product is usually purified through techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-Amino-6-fluoronicotinate undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides and sulfonamides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boron reagents to form carbon-carbon bonds.

Common Reagents and Conditions:

Palladium Catalysts: Used in coupling reactions.

Triethylamine: Acts as a base in many reactions.

Carbon Monoxide Atmosphere: Required for certain synthetic routes.

Major Products:

Amides and Sulfonamides: Formed through substitution reactions.

Coupled Products: Formed through Suzuki-Miyaura coupling.

Scientific Research Applications

Ethyl 4-Amino-6-fluoronicotinate has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Material Science: Used in the development of novel materials with unique properties.

Biological Studies: Employed in the study of biological pathways and mechanisms due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of Ethyl 4-Amino-6-fluoronicotinate involves its interaction with specific molecular targets. The amino and fluorine groups on the pyridine ring allow it to bind to enzymes or receptors, modulating their activity. This binding can inhibit or activate certain pathways, leading to the desired biological effect .

Comparison with Similar Compounds

Ethyl 4-Amino-6-fluoronicotinate can be compared with other similar compounds such as:

Ethyl 4-Amino-6-chloronicotinate: Similar structure but with a chlorine atom instead of fluorine.

Ethyl 4-Amino-5-fluoronicotinate: Similar structure but with the fluorine atom at a different position.

Uniqueness: The presence of the fluorine atom at the 6-position provides unique electronic properties, making this compound particularly useful in specific applications where these properties are advantageous .

Biological Activity

Ethyl 4-Amino-6-fluoronicotinate (CAS Number: 1804266-63-4) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals. This article delves into its biological activity, synthesis, mechanisms of action, and comparative analysis with related compounds.

- Molecular Formula : C8H9FN2O2

- Molecular Weight : 184.17 g/mol

- Structure : The compound features a pyridine ring with an amino group and a fluorine atom, which contribute to its unique reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 6-fluoronicotinic acid with ethylamine. This process can be carried out under controlled conditions using solvents like ethanol and catalysts such as triethylamine to achieve high yields and purity.

This compound exhibits its biological effects primarily through interactions with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active or allosteric sites, thereby preventing substrate binding and catalysis.

- Receptor Modulation : It interacts with various receptors, potentially modulating signal transduction pathways that lead to diverse biological effects.

Biological Activity

Research indicates that this compound may possess several biological activities:

- Antimicrobial Activity : Related compounds have demonstrated efficacy against various bacteria and fungi, suggesting potential antimicrobial properties for this compound.

- Anticancer Potential : Preliminary studies indicate that the compound may exhibit anticancer activity, although detailed investigations are necessary to confirm these effects.

- Neuropharmacological Effects : Given its structural similarity to other biologically active molecules, it is hypothesized that this compound may influence neurological pathways.

Comparative Analysis

A comparative analysis with similar compounds reveals the unique properties of this compound:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| Ethyl 5-amino-4,6-dichloronicotinate | 154012-16-5 | 0.77 |

| Methyl 2-amino-4,6-dichloronicotinate | 1044872-40-3 | 0.74 |

| Ethyl 4-chloro-6-(trifluoromethyl)nicotinate | 1196146-35-6 | 0.76 |

| Methyl 2-chloro-5-fluoronicotinate | 847729-27-5 | 0.67 |

The presence of both an amino group and a fluorine atom in this compound enhances its reactivity compared to other compounds in the table, potentially leading to more pronounced biological activities.

Case Studies and Research Findings

- Antimicrobial Studies : In vitro studies have shown that related compounds exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. Further research is required to evaluate the specific efficacy of this compound against these pathogens.

- Cancer Cell Line Testing : Preliminary tests on cancer cell lines indicate that this compound may induce apoptosis in certain types of cancer cells. However, comprehensive studies involving various cancer types are necessary to establish its therapeutic potential.

- Neuropharmacological Research : Investigations into the neuropharmacological effects of similar compounds suggest that they may influence neurotransmitter systems, warranting further exploration into this compound's effects on neurological health.

Properties

Molecular Formula |

C8H9FN2O2 |

|---|---|

Molecular Weight |

184.17 g/mol |

IUPAC Name |

ethyl 4-amino-6-fluoropyridine-3-carboxylate |

InChI |

InChI=1S/C8H9FN2O2/c1-2-13-8(12)5-4-11-7(9)3-6(5)10/h3-4H,2H2,1H3,(H2,10,11) |

InChI Key |

ODISWRFHEQWSKP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1N)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.